1-[4-[2-(4-Benzylpiperazin-1-yl)ethoxy]-3-methoxyphenyl]ethanone;oxalic acid
Overview
Description
1-[4-[2-(4-Benzylpiperazin-1-yl)ethoxy]-3-methoxyphenyl]ethanone;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a benzyl group, and an ethanone moiety. Its chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[2-(4-Benzylpiperazin-1-yl)ethoxy]-3-methoxyphenyl]ethanone;oxalic acid typically involves multiple steps. One common method includes the reaction of 4-benzyl-1-piperazine with 3-methoxyphenyl ethanone under specific conditions to form the intermediate product. This intermediate is then reacted with oxalic acid to produce the final oxalate compound. The reaction conditions often involve controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-[2-(4-Benzylpiperazin-1-yl)ethoxy]-3-methoxyphenyl]ethanone;oxalic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The benzyl and piperazine groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pH levels, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the compound, altering its chemical properties .
Scientific Research Applications
1-[4-[2-(4-Benzylpiperazin-1-yl)ethoxy]-3-methoxyphenyl]ethanone;oxalic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[4-[2-(4-Benzylpiperazin-1-yl)ethoxy]-3-methoxyphenyl]ethanone;oxalic acid involves its interaction with specific molecular targets. The piperazine ring and benzyl group play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
{4-[2-(4-Benzyl-1-piperazinyl)ethoxy]phenyl}methanol: This compound shares a similar structure but differs in the functional groups attached to the phenyl ring.
2-(4-Benzyl-1-piperazinyl)-1-phenylethanone hydrobromide: Another related compound with a different counterion and slight structural variations.
Uniqueness
1-[4-[2-(4-Benzylpiperazin-1-yl)ethoxy]-3-methoxyphenyl]ethanone;oxalic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxalate form also influences its solubility and stability, making it suitable for various applications .
Properties
IUPAC Name |
1-[4-[2-(4-benzylpiperazin-1-yl)ethoxy]-3-methoxyphenyl]ethanone;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3.C2H2O4/c1-18(25)20-8-9-21(22(16-20)26-2)27-15-14-23-10-12-24(13-11-23)17-19-6-4-3-5-7-19;3-1(4)2(5)6/h3-9,16H,10-15,17H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHYPGATWIIWFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCN2CCN(CC2)CC3=CC=CC=C3)OC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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